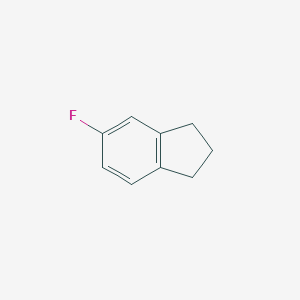

5-Fluoro-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSBRSZLJZUOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597197 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37530-82-8 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 5-Fluoro-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precise communication is paramount. The accurate identification of a chemical entity is the foundation upon which reproducible and reliable scientific endeavors are built. This technical guide provides a comprehensive overview of the synonyms and identifiers for the compound 5-Fluoro-2,3-dihydro-1H-indene , a key building block in organic synthesis. Understanding its various names and registry numbers is crucial for navigating scientific literature, chemical databases, and regulatory documents.

Unambiguous Identification: The Core Principle

The multiplicity of naming conventions in chemistry, from systematic IUPAC names to common or trivial names, can often lead to confusion. A single compound can be referred to by several different names, making it challenging to consolidate information from various sources. This guide aims to provide a centralized and authoritative resource for the nomenclature of this compound, ensuring that researchers can confidently identify this compound regardless of the terminology used.

The Primary Identifier: The CAS Registry Number®

The most reliable and unambiguous identifier for any chemical substance is its Chemical Abstracts Service (CAS) Registry Number®.[1][2] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures that there is no ambiguity, regardless of the naming convention used.

The CAS Registry Number for this compound is 37530-82-8. [3][4][5]

It is imperative to use this number when searching for information about this compound in databases such as SciFinder®, Reaxys®, and PubChem to ensure the retrieval of accurate and relevant data.

Systematic and Common Nomenclature

Beyond the CAS number, this compound is known by several other names. The most common synonym, often used for brevity, is 5-Fluoroindan .[4] The term "indan" refers to the 2,3-dihydro-1H-indene core structure, and the prefix "5-fluoro" indicates the position of the fluorine atom on the benzene ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name is This compound , which provides a complete and unambiguous description of the molecule's structure.

Tabulated Synonyms and Identifiers

For ease of reference, the various synonyms and identifiers for this compound are summarized in the table below. This table serves as a quick cross-reference for researchers encountering different names in their work.

| Identifier Type | Identifier | Source/Reference |

| Systematic Name (IUPAC) | This compound | IUPAC Nomenclature |

| Common Synonym | 5-Fluoroindan | Santa Cruz Biotechnology[4] |

| CAS Registry Number® | 37530-82-8 | Chemical Abstracts Service[3][4][5] |

| Molecular Formula | C₉H₉F | MySkinRecipes[6] |

| Molecular Weight | 136.17 g/mol | MySkinRecipes[6] |

| MDL Number | MFCD16300735 | BLDpharm[3] |

| ChemicalBook Number | CB72652310 | ChemicalBook[5] |

Distinguishing from Related Compounds

It is crucial to distinguish this compound from structurally similar compounds, as a small structural change can lead to significant differences in chemical properties and biological activity. A common point of confusion is with 5-Fluoro-2,3-dihydro-1H-inden-1-one , which has a ketone functional group at the 1-position of the indan ring system.

| Compound | CAS Registry Number® | Key Structural Difference |

| This compound | 37530-82-8 | No carbonyl group |

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | 700-84-5 | Carbonyl group at position 1 |

The presence of the ketone in 5-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 5-fluoroindanone) dramatically alters its reactivity and physical properties.[7] Researchers must therefore be diligent in verifying the CAS number to ensure they are working with the correct compound.

Workflow for Compound Identification

To ensure the correct identification of this compound in a research setting, the following workflow is recommended:

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 37530-82-8|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

Chemical structure of 5-fluoroindan

Starting Chemical Analysis

I've initiated the data gathering phase. Right now, I'm focused on a comprehensive search to build a foundational understanding of 5-fluoroindan. I'm actively collecting its IUPAC name, CAS number, molecular formula, and crucial structural elements. This is the first step towards a complete characterization.

Developing Data Collection Strategy

I'm now expanding my data collection. I'm moving beyond the basic structural details of 5-fluoroindan. My current focus includes its synthesis, spectroscopic properties, and characteristic reactions. I'm also exploring applications in medicinal chemistry, hoping to identify any biological activities and its potential as a molecular building block. Safety information is also a priority.

Formulating a Technical Guide

I'm now progressing to data structuring, as I start to write a detailed technical guide. I'm taking the foundational knowledge and arranging it into sections. The aim is to create a complete overview of 5-fluoroindan, beginning with its structure, moving through its synthesis and reactivity. I am adding application areas, and completing this with a section on safety information. I'm focusing on incorporating clear diagrams and cited sources.

A Comprehensive Guide to the IUPAC Nomenclature of Fluorinated Indene Derivatives

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed framework for the systematic naming of fluorinated indene compounds, focusing on the C₉H₇F isomers, in accordance with IUPAC nomenclature. It further explores the related fluoroindane (C₉H₉F) structures and outlines a practical, self-validating workflow for isomer identification.

Abstract

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] Indene, a bicyclic aromatic hydrocarbon, and its derivatives are important structural motifs in various biologically active molecules.[4] Consequently, fluorinated indenes represent a promising class of compounds for drug discovery. Unambiguous communication in research and development hinges on a standardized and systematic nomenclature. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming positional isomers of fluoroindene (C₉H₇F). It also clarifies the distinction and nomenclature for the saturated analogue, fluoroindane (C₉H₉F), and presents a robust experimental workflow for structural verification, ensuring scientific integrity and reproducibility.

The Indene Scaffold: Structure and Significance

Indene is a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈, consisting of a benzene ring fused to a cyclopentene ring.[4] The preferred IUPAC name for this parent hydride is 1H-indene .[5][6] This name specifies the location of the "indicated hydrogen" (the saturated CH₂ group) at position 1, which is a critical detail for unambiguous naming of derivatives.

The numbering of the indene ring system is fixed and follows a specific pattern that does not change with substitution. The atoms are numbered starting from the five-membered ring, moving through the fusion carbons, and then around the six-membered ring.

Caption: Standard IUPAC Numbering of the 1H-Indene Scaffold.

The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong C-F bonds—are exploited by medicinal chemists to enhance drug efficacy.[7][8] Fluorine substitution can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups.[1][2]

Foundational IUPAC Principles for Naming Fluoroindenes

The systematic naming of a fluoroindene isomer follows a clear, hierarchical set of IUPAC rules.[9]

-

Identify the Parent Hydride: The core structure is 1H-indene. This serves as the base name.

-

Identify the Substituent: The fluorine atom is treated as a substituent and is denoted by the prefix "fluoro-".[10][11]

-

Assign Locants: A number (locant) is used to indicate the position of the fluorine atom on the indene ring. According to IUPAC rules, the numbering of the parent hydride is fixed. Therefore, one simply identifies the carbon atom to which the fluorine is attached.[12]

-

Assemble the Name: The name is constructed by combining the locant, the substituent prefix, and the parent hydride name.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indene - Wikipedia [en.wikipedia.org]

- 5. Indene [webbook.nist.gov]

- 6. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. Organic Nomenclature [www2.chemistry.msu.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Role of 5-fluoroindan in medicinal chemistry

Initiating Data Collection

I'm starting by methodically gathering data. Targeted Google searches are underway to gain a solid understanding of 5-fluoroindan's importance in medicinal chemistry. I'm focusing on its synthesis, applications, and its function as a structural motif, hoping to build a strong foundation for this investigation.

Deepening the Investigation

I'm now diving deeper into the research. My focus has shifted to analyzing search results, specifically identifying drugs incorporating the 5-fluoroindan moiety, their action mechanisms, and SAR studies highlighting the fluorine's impact. I am also seeking experimental protocols and detailed physicochemical data. I'm developing a structured approach to the guide, starting with an introduction and synthesis, followed by applications. Finally, I plan to develop a visual Graphviz diagram.

Expanding Search Parameters

I'm now expanding my search parameters, targeting information on 5-fluoroindan's role in drug design and its bioisosteric properties. I'm focusing on collecting data on specific SAR studies, experimental protocols, and physicochemical data. I'm structuring the guide with an introduction, followed by synthesis and applications. A Graphviz diagram will be designed as well. I'll synthesize the information into a cohesive narrative with citations and a comprehensive reference section.

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-indene: Synthesis, Properties, and Applications

Foreword: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] It is within this context of "molecular engineering" that building blocks such as 5-Fluoro-2,3-dihydro-1H-indene have emerged as valuable scaffolds. While not a household name in the chemical lexicon, this compound represents a key intermediate in the synthesis of a variety of complex and biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

This compound, also known as 5-fluoroindan, is a fluorinated derivative of indane. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 37530-82-8 | [2][3] |

| Molecular Formula | C₉H₉F | [2][3] |

| Molecular Weight | 136.17 g/mol | [2][3] |

| Boiling Point | 178.8 ± 29.0 °C | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom. The aliphatic protons on the five-membered ring will likely appear as multiplets.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic and aliphatic carbons. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 136.17, corresponding to the molecular weight of the compound.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound is not extensively detailed in dedicated publications, suggesting it is often prepared as a means to an end for more complex targets. However, a logical and efficient synthetic pathway can be constructed from well-established chemical transformations. The most common approach involves the preparation of a suitable precursor, 5-fluoro-1-indanone, followed by reduction.

A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocols and Mechanistic Considerations

Step 1: Synthesis of 5-Fluoro-1-indanone

The synthesis of the key intermediate, 5-fluoro-1-indanone, is typically achieved through an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.

Protocol:

-

Acid Chloride Formation: To a solution of 3-(4-fluorophenyl)propanoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature until the evolution of gas ceases.

-

Intramolecular Friedel-Crafts Acylation: The reaction mixture containing the newly formed acid chloride is cooled to 0 °C. A Lewis acid, typically aluminum chloride (AlCl₃), is added portion-wise. The reaction is then stirred at room temperature to drive the cyclization.

-

Work-up: The reaction is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-fluoro-1-indanone.[4]

Causality of Experimental Choices:

-

The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the intramolecular acylation.

-

A strong Lewis acid like AlCl₃ is required to activate the acyl group for the electrophilic aromatic substitution on the electron-rich fluorobenzene ring.

Step 2: Reduction of 5-Fluoro-1-indanone to this compound

The direct reduction of the ketone in 5-fluoro-1-indanone to a methylene group (CH₂) can be accomplished via a Wolff-Kishner or Clemmensen reduction. A common modern alternative is catalytic hydrogenation.

Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 5-Fluoro-1-indanone is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Causality of Experimental Choices and Potential Challenges:

-

Catalytic hydrogenation is often preferred due to its milder reaction conditions compared to the Wolff-Kishner or Clemmensen reductions.

-

A significant challenge in the hydrogenation of fluoroarenes is the potential for hydrodefluorination, where the C-F bond is cleaved.[5][6] Careful selection of the catalyst, solvent, and reaction conditions is crucial to minimize this side reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its rigid, bicyclic core provides a well-defined scaffold for the attachment of various functional groups, while the fluorine atom can enhance the pharmacological properties of the final compound.

A notable application is in the development of tubulin polymerization inhibitors, which are a class of anticancer agents.[7] The dihydro-1H-indene core has been identified as a crucial component for the antiproliferative activities of certain derivatives.[7] The unique structure of this compound allows for modifications that can improve drug efficacy and selectivity.[2] It is also employed in research to investigate the biological activity of fluoro-substituted indene derivatives, aiding in the discovery of new drug candidates.[2]

Conclusion and Future Outlook

This compound serves as a testament to the enabling power of fluorinated building blocks in modern chemical research. While its direct historical documentation is sparse, its utility is evident in its application as a key intermediate. The synthetic routes to this compound are based on fundamental and robust organic reactions, though not without challenges such as the potential for defluorination during reduction steps. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of scaffolds like this compound in the synthetic chemist's toolbox is poised to increase. Future research may focus on developing even more efficient and selective synthetic methods, as well as exploring its incorporation into a wider range of biologically active molecules and advanced materials.

References

- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248-2262.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2021). Molecules, 26(15), 4583.

- This compound. (n.d.). MySkinRecipes.

- 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. (n.d.). NIST WebBook.

- This compound. (n.d.). MySkinRecipes.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research.

- Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(29), 16045-16050.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 5. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Integration of Fluorine and the Indan Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoroindan Analogs

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties.[1] The introduction of a fluorine atom, particularly at the 5-position of a cyclic system like indan, can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The indan scaffold itself is a privileged structure, providing a rigid, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This guide explores the potential therapeutic targets of 5-fluoroindan analogs, drawing insights from structurally related fluorinated compounds to propose avenues for novel drug development.

Part 1: Postulated Therapeutic Targets of 5-Fluoroindan Analogs

While direct research on 5-fluoroindan analogs is emerging, the extensive body of work on analogous fluorinated heterocycles and indan derivatives allows for the formulation of robust hypotheses regarding their potential therapeutic applications.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The introduction of a fluorine atom can profoundly influence a molecule's ability to inhibit enzyme activity.[2] This can occur through various mechanisms, including acting as a bioisostere for hydrogen, increasing the acidity of neighboring protons, or forming strong, targeted interactions within an enzyme's active site.

-

Kinase Inhibition: 5-Fluoroindazole derivatives have demonstrated potent inhibitory activity against kinases such as RIP2 kinase, which is implicated in inflammatory diseases.[3] The 5-fluoroindan scaffold could similarly be elaborated with functional groups to target the ATP-binding pocket of various kinases involved in oncology and immunology.

-

Thymidylate Synthase (TS) Inhibition: The foundational anticancer drug 5-fluorouracil (5-FU) and its derivatives function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[4][5][6][7] Analogs of 5-fluoro-2'-deoxyuridine have been designed as irreversible inhibitors of this enzyme.[8] It is plausible that 5-fluoroindan analogs, appropriately substituted to mimic pyrimidine nucleosides, could be designed to target TS, offering a potential avenue for novel anticancer agents.

-

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and identified as potent α-glucosidase inhibitors, suggesting their potential as anti-diabetic agents.[9] The structural similarity between the 5-fluoro-2-oxindole and 5-fluoroindan cores suggests that the latter could also serve as a template for the design of new α-glucosidase inhibitors.

Neurological Disorders: Modulating Neurotransmitter Systems

The indan nucleus is a key feature in several centrally acting agents. Analogs of fenfluramine and norfenfluramine, where the side chain is incorporated into an indan ring, have shown reduced neurotoxicity while retaining effects on serotonin (5-HT) systems.[10]

-

Serotonin Reuptake Inhibition: 5-Trifluoromethyl-2-aminoindan (TAI), an indan analog of norfenfluramine, effectively inhibits the synaptosomal accumulation of serotonin.[10] This suggests that 5-fluoroindan analogs, particularly those bearing an amino group at the 2-position, could be potent and selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety disorders.

-

Dopamine Receptor Modulation: While TAI and its N-ethyl derivative were less effective at inhibiting catecholamine uptake, the indan framework is present in some dopamine agonists.[10][11] Further chemical exploration of 5-fluoroindan analogs could yield compounds with affinity for dopamine receptors, with potential applications in Parkinson's disease.[11]

Antiviral and Anti-inflammatory Applications

Fluorinated five-membered heterocyclic systems are a rich source of antiviral and anti-inflammatory agents.[3]

-

Antiviral Activity: 5-Fluoroindole-thiosemicarbazide derivatives have demonstrated significant antiviral activity against Coxsackie B4 virus (CVB4).[3] Furthermore, 5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3] This body of evidence strongly supports the investigation of 5-fluoroindan analogs for novel antiviral therapies.

-

Anti-inflammatory Activity: The inhibition of COX-2 by fluorinated pyrazoles and RIP2 kinase by 5-fluoroindazoles highlights the potential of fluorinated cyclic compounds in treating inflammatory conditions like rheumatoid arthritis.[3] 5-Fluoroindan analogs could be explored for their ability to inhibit these and other key inflammatory mediators, such as human neutrophil elastase (HNE).[3]

Part 2: Experimental Workflows for Target Validation

The validation of the postulated therapeutic targets for novel 5-fluoroindan analogs requires a systematic and rigorous experimental approach.

Workflow for Screening Kinase Inhibitors

A primary screen to identify 5-fluoroindan analogs with kinase inhibitory activity can be performed using a generic ATP-dependent kinase assay.

Diagram: Kinase Inhibitor Screening Workflow

Caption: A streamlined workflow for identifying and characterizing 5-fluoroindan-based kinase inhibitors.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ADP-Glo™ reagents as per the manufacturer's protocol.

-

Compound Plating: Serially dilute 5-fluoroindan analogs in DMSO and dispense into a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

-

Kinase Reaction: Add the kinase-enzyme solution and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Read luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol for Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5-fluoroindan analogs for the serotonin transporter.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SERT (e.g., HEK293 cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for SERT (e.g., [³H]-Citalopram), and varying concentrations of the 5-fluoroindan analog.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the 5-fluoroindan analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of analog series is crucial for identifying lead compounds. The data should be organized to facilitate the elucidation of SAR.

Table 1: Hypothetical Screening Data for 5-Fluoroindan Analogs Targeting Kinase X

| Compound ID | R1 Group | R2 Group | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity Index (Y/X) |

| FI-001 | H | -NH2 | 1,250 | 5,000 | 4 |

| FI-002 | H | -NH-cPr | 85 | 4,250 | 50 |

| FI-003 | H | -NH-Ph | 210 | 1,050 | 5 |

| FI-004 | -OMe | -NH-cPr | 92 | 8,500 | 92 |

| FI-005 | -Cl | -NH-cPr | 45 | 9,000 | 200 |

This is example data and does not reflect real experimental results.

From this hypothetical data, one could infer that a small, cyclic amine at the R2 position (FI-002) is beneficial for potency, and an electron-withdrawing group at the R1 position (FI-005) enhances both potency and selectivity.

Diagram: Logical Flow for SAR Exploration

Caption: A logical progression for exploring Structure-Activity Relationships (SAR).

Future Directions and Conclusion

The 5-fluoroindan scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The strategic placement of the fluorine atom is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties. Based on robust data from structurally related compound classes, the most promising therapeutic targets for 5-fluoroindan analogs include kinases, the serotonin transporter, and viral enzymes.

Future work should focus on the synthesis of diverse libraries of 5-fluoroindan analogs and their systematic evaluation in the biochemical and cellular assays outlined in this guide. Positive hits from these screens will serve as the foundation for lead optimization campaigns, ultimately aiming to deliver novel clinical candidates with improved efficacy and safety profiles. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, will be essential to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. PubMed.

- Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed - NIH.

- Clinical pharmacology of 5-fluorouracil. PubMed.

- Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. PubMed.

- Enzyme inhibition by fluoro compounds. ResearchGate.

- Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. MDPI.

- Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. PubMed.

- Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube.

- Structure of 5-fluoroindole derivatives 145–150. ResearchGate.

- Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. YouTube.

- Clinical Pharmacology of 5-Fluorouracil. ResearchGate.

- 6 Most Common Medications to Treat Neurological Disorders. BuzzRx.

- Design and Synthesis of Fluoro Analogues of Vitamin D. MDPI.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. buzzrx.com [buzzrx.com]

Key chemical reactions of the indane scaffold

An In-Depth Technical Guide to the Core Chemical Reactions of the Indane Scaffold

Introduction: The Privileged Indane Scaffold

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal core for designing molecules that interact with specific biological targets.[2] Derivatives of indane are found in a variety of biologically active natural products and serve as the core of numerous commercial drugs, including the anti-inflammatory agent Sulindac, the protease inhibitor Indinavir, the anti-Parkinson's drug Rasagiline, and the Alzheimer's treatment Donepezil.[3][4] The versatility of the indane ring system stems from the distinct reactivity of its aromatic and aliphatic portions, allowing for selective functionalization to develop novel therapeutics and functional materials.[4][5] This guide provides a comprehensive overview of the key chemical reactions used to synthesize and modify the indane scaffold, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of the Indane Core

The construction of the indane scaffold itself is a critical first step. The most common and reliable methods involve intramolecular cyclization reactions, primarily leveraging Friedel-Crafts chemistry.

Intramolecular Friedel-Crafts Acylation

A prevalent strategy for forming the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives.[6] The process begins with the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the five-membered ketone.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

-

Acid Chloride Formation: To a solution of 3-phenylpropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases.

-

Cyclization: Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, controlling the temperature.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-indanone, which can be purified by distillation or chromatography.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring of the indane scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems.[7] The fused alkyl ring acts as a weak electron-donating group, activating the aromatic ring and directing incoming electrophiles primarily to the ortho and para positions relative to the fusion points (positions 4 and 6).[8]

The general mechanism proceeds via a two-step process:

-

Attack: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity.[9]

-

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product.[9]

Caption: General mechanism of Electrophilic Aromatic Substitution on the indane scaffold.

Key EAS Reactions:

-

Halogenation: Introduction of a halogen (Br, Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

-

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺).

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

-

Friedel-Crafts Alkylation/Acylation: Formation of new C-C bonds by reacting the indane with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.[7]

Reactions of the Aliphatic Ring

The five-membered aliphatic ring offers distinct reaction pathways, primarily centered on the benzylic positions, which are activated by the adjacent aromatic ring.

Oxidation

Oxidation is one of the most important transformations of the indane scaffold, providing access to valuable indanone and indanedione intermediates.[10]

-

Oxidation to 1-Indanone: The benzylic methylene group (C1) of indane can be selectively oxidized to a carbonyl group. Common oxidizing agents include chromium-based reagents (e.g., CrO₃) or milder, more modern methods. A study demonstrated the effective oxidation of 1-indanol to 1-indanone using a polymer-supported chromium trioxide resin under microwave irradiation, where increased temperature and time led to higher conversion.[11]

-

Oxidation to Indane-1,3-dione: More vigorous oxidation of indane can yield indane-1,3-dione. Oxidizing systems such as N-hydroxyphthalimide (NHPI) with a co-catalyst or H₂O₂ with a manganese catalyst have been successfully employed for this transformation.[10]

Caption: Key oxidation pathways of the indane scaffold.

Catalytic C-H Functionalization

Modern synthetic chemistry focuses on the direct functionalization of otherwise unreactive C-H bonds, an approach that enhances atom economy.[12] Transition-metal catalysis has emerged as a powerful tool for this purpose.[13][14] For the indane scaffold, directing-group-assisted C-H functionalization allows for highly regioselective introduction of new functional groups onto the aliphatic ring. For instance, Rh-catalyzed reactions using cyclopropanols have been shown to proceed via C-H/C-C functionalization to build complex fused ring systems from indane precursors.[15]

Ring Expansion

Recent innovations have enabled the skeletal editing of the indane core. A photoredox-catalyzed ring expansion has been developed for the insertion of a functionalized carbon atom into indene (a related unsaturated precursor) to access 2-functionalized naphthalenes.[16][17] This method utilizes α-iodonium diazo compounds as carbyne equivalents under mild conditions, showcasing a powerful strategy for scaffold diversification.[16]

Reactions of Indanone Intermediates

1-Indanone and indane-1,3-dione are versatile intermediates whose carbonyl groups and acidic α-protons enable a wide range of subsequent reactions.

Condensation Reactions

-

Knoevenagel Condensation: The highly acidic methylene protons (C2) of indane-1,3-dione readily participate in Knoevenagel condensations with aldehydes and ketones. The reaction is typically catalyzed by a weak base like piperidine and proceeds in high yield.[10] This reaction is fundamental for creating new C-C double bonds.

-

Aldol Condensation: The α-protons of 1-indanone can be deprotonated by a strong base (e.g., LDA) to form an enolate, which then reacts with an aldehyde in an aldol condensation. This reaction is a cornerstone of the synthesis of the Alzheimer's drug Donepezil.[18][19]

Reductive Amination

The carbonyl group of 1-indanone can be converted into an amine via reductive amination. The ketone first reacts with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is the key step in the synthesis of many aminoindan derivatives, including Rasagiline.[5]

Applications in Drug Synthesis: Case Studies

The following examples illustrate how the key reactions described above are integrated into the synthesis of commercially important pharmaceuticals.

Case Study 1: Rasagiline (Azilect®)

Rasagiline is an irreversible inhibitor of monoamine oxidase B (MAO-B) used to treat Parkinson's disease.[20] Its synthesis hinges on the functionalization of 1-indanone.

Synthetic Workflow for Rasagiline:

-

Oximation: 1-Indanone is reacted with hydroxylamine (NH₂OH) to form 1-indanone oxime.[21]

-

Reduction: The oxime is reduced to racemic 1-aminoindan.

-

Resolution (Chiral): The racemic amine is resolved to isolate the desired (R)-enantiomer. This can be done by forming diastereomeric salts with a chiral acid like L-(+)-tartaric acid or through dynamic kinetic resolution (DKR) using enzymes like Candida antarctica lipase B (CALB).[22]

-

N-Alkylation: The chiral (R)-1-aminoindan is N-alkylated with propargyl bromide or a related propargylating agent in the presence of a base to yield Rasagiline.[20][23]

Caption: Simplified synthetic workflow for Rasagiline from 1-indanone.

Case Study 2: Donepezil (Aricept®)

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor used to treat Alzheimer's disease.[24] Its synthesis is a classic example of building complexity from the indanone core.

Synthetic Workflow for Donepezil:

-

Aldol Condensation: 5,6-dimethoxy-1-indanone is condensed with 1-benzyl-4-piperidinecarboxaldehyde. This reaction is typically performed using a strong base like lithium diisopropylamide (LDA) at low temperatures.[25][26]

-

Dehydration: The initial aldol addition product is often dehydrated in situ or in a subsequent step to form an exocyclic double bond between the indanone and piperidine rings.

-

Reduction: The double bond is reduced, typically via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), to yield Donepezil.[25][26] This reduction often proceeds with high stereoselectivity.

Table 1: Comparison of Reaction Conditions for Donepezil Synthesis Step 1

| Base | Solvent | Temperature (°C) | Reported Yield | Reference |

| n-BuLi | THF/HMPTA | -78 | 27.4% (overall) | [26] |

| Sodium Methoxide | THF | Not specified | Not specified | [26] |

| LDA | THF | -80 to RT | Not specified | [24] |

Conclusion

The indane scaffold is a cornerstone of modern organic and medicinal chemistry. Its synthetic tractability, arising from the distinct and predictable reactivity of its aromatic and aliphatic components, allows for extensive molecular exploration. Mastery of its core reactions—including Friedel-Crafts cyclization, electrophilic aromatic substitution, benzylic oxidation, and various transformations of the pivotal indanone intermediate—provides researchers with a powerful toolkit. As demonstrated by the synthesis of complex drugs like Rasagiline and Donepezil, these fundamental reactions form the basis for constructing molecules with significant therapeutic impact. The continued development of novel methods, such as direct C-H functionalization and skeletal editing, promises to further expand the chemical space accessible from this remarkable scaffold, ensuring its relevance in the future of drug discovery and materials science.

References

- Ghidini, E., & D’Agostino, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link][10]

- Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link][27]

- Choudhury, D., & De, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33979-34003. [Link][5][28]

- Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 914-919. [Link][18]

- Dubey, S. K., et al. (2010). Efficient and Industrially Viable Synthesis of Donepezil.

- Egan, M., et al. Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Arrow@TU Dublin. [Link][29]

- Egan, M., et al. From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link][3]

- Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. International Journal of Pharmaceutical Sciences and Research, 8(7), 2994-2998. [Link][24]

- Google Patents. (2005).

- Google Patents. (2011). Process for preparation of rasagiline and salts thereof. [23]

- Khan Academy.

- LibreTexts Chemistry. (2021). 22.

- Liu, W., et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 18(10), 1256-1261. [Link][22]

- Master Organic Chemistry. (2017).

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link][8]

- MDPI. (2022).

- Organic Chemistry Portal. Indanone synthesis. [Link][32]

- Pagar, V., & Rajgure, A. (2025). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 13. [Link][19]

- Patel, K., et al. (2024). Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion.

- Patel, K., et al. (2024). Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion.

- Pires, B. M., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 36. [Link][21]

- ResearchGate. (2022).

- ResearchGate. (2025).

- RSC Publishing. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Society Reviews. [Link][15]

- Seton Hall University. (2015).

- University of Amsterdam. Metal catalyzed C-H functionalization. Van 't Hoff Institute for Molecular Sciences. [Link][12]

- University of Florida.

- Wikipedia.

- Wrona-Piotrowicz, A., et al. (2022).

- Yasuda, S., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine.

- Zaslona, J., & Grygorenko, O. O. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link][2]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. chemrxiv.org [chemrxiv.org]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. researchgate.net [researchgate.net]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 12. Metal catalyzed C-H functionalization - Synthetic Organic Chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 13. mdpi.com [mdpi.com]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]

- 16. Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scielo.br [scielo.br]

- 22. pubs.acs.org [pubs.acs.org]

- 23. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 24. scispace.com [scispace.com]

- 25. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 5-Fluoro-2,3-dihydro-1H-indene for Drug Discovery

Abstract

The 5-fluoro-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders. The strategic incorporation of a fluorine atom onto the indane core significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it an attractive building block for drug development professionals. This guide provides a comprehensive overview of the synthesis, derivatization, and characterization of this compound derivatives, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the causality behind key synthetic choices and present data in a clear, accessible format to empower researchers in their drug discovery endeavors.

The Significance of the Fluorinated Indane Core

The 2,3-dihydro-1H-indene (indane) framework is a versatile scaffold found in numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined conformational presentation of substituents, which is crucial for specific interactions with biological targets. The introduction of a fluorine atom at the 5-position offers several key advantages from a medicinal chemistry perspective:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

-

Modulated Lipophilicity: Fluorine is highly electronegative yet minimally sterically demanding. Its introduction can increase the lipophilicity of a specific region of the molecule, potentially improving membrane permeability and blood-brain barrier penetration. [1]* Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions or improving formulation properties.

-

Specific Drug-Target Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, thereby enhancing potency and selectivity.

These properties have made this compound and its derivatives valuable intermediates in the synthesis of compounds targeting a range of conditions, including inflammation, viral infections, and cancer. [2]

Synthetic Pathways to the Core Scaffold and Key Intermediates

The primary entry point to the this compound system is often through the synthesis of its ketone analog, 5-fluoro-1-indanone. This intermediate is a versatile platform for a wide array of chemical transformations.

Synthesis of 5-Fluoro-1-indanone via Intramolecular Friedel-Crafts Cyclization

A robust and common method for constructing the 5-fluoro-1-indanone core is the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(3-fluorophenyl)propanoic acid. [3]The choice of a strong acid catalyst is critical for promoting the electrophilic aromatic substitution reaction that forms the five-membered ring.

-

Choice of Precursor: 3-(3-fluorophenyl)propanoic acid is selected because the fluorine atom at the meta position relative to the propanoic acid side chain directs the cyclization to the desired para position, yielding the 5-fluoro isomer.

-

Choice of Catalyst: Polyphosphoric acid (PPA) or strong acids like chlorosulfonic acid are employed to generate the acylium ion electrophile necessary for the intramolecular attack by the aromatic ring. [3][4]These reagents also serve as the reaction medium. The high viscosity of PPA necessitates elevated temperatures to ensure adequate mixing and reaction rates.

-

Quenching Procedure: The reaction is carefully quenched by pouring the mixture onto crushed ice. This hydrolyzes the catalyst and precipitates the organic product, allowing for its extraction. [3][4]

[3]

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-fluoro-1-indanone.

dot graph "Synthesis_of_5_Fluoro_1_indanone" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="3-(3-Fluorophenyl)propanoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Catalyst [label="Chlorosulfonic Acid\nor PPA", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Acylium Ion Intermediate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Fluoro-1-indanone", shape=ellipse, fillcolor="#FBBC05"];

Start -> Catalyst [label="Reaction"]; Catalyst -> Intermediate [label="Generates Electrophile"]; Intermediate -> Product [label="Intramolecular Cyclization"]; } caption: "Synthesis of 5-Fluoro-1-indanone via Friedel-Crafts Cyclization."

Reduction of 5-Fluoro-1-indanone to this compound

The parent this compound scaffold can be accessed from 5-fluoro-1-indanone through a two-step reduction process: reduction of the ketone to an alcohol, followed by dehydroxylation, or more directly via a Wolff-Kishner or Clemmensen reduction. A common laboratory-scale method involves catalytic hydrogenation.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic ketones. [5]It offers good activity under relatively mild conditions of temperature and pressure.

-

Hydrogen Source: Molecular hydrogen (H₂) is the classic reducing agent. [5]Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be employed, which may offer advantages in terms of experimental setup and safety. [6][7]* Solvent Choice: Solvents such as ethanol or ethyl acetate are typically used as they are inert under the reaction conditions and effectively dissolve the substrate.

-

Dissolve 5-fluoro-1-indanone (1.0 g, 6.66 mmol) in 50 mL of ethanol in a pressure vessel.

-

Add 10% Pd/C (100 mg, 10% w/w) to the solution.

-

Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="5-Fluoro-1-indanone in Ethanol", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Add 10% Pd/C Catalyst"]; Step2 [label="Pressurize with H₂ Gas"]; Step3 [label="Reaction at Room Temp"]; Step4 [label="Filter through Celite"]; End [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; } caption: "Workflow for the catalytic hydrogenation of 5-fluoro-1-indanone."

Derivatization Strategies

The this compound core offers multiple positions for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Electrophilic Aromatic Substitution on the Benzene Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions such as acylation, nitration, and halogenation. The fluorine atom and the alkyl portion of the indane ring act as ortho-, para-directing groups. Given that the position para to the fluorine is occupied, substitution is generally directed to the positions ortho to the fluorine (C4 and C6).

This reaction introduces an acyl group onto the aromatic ring, which can serve as a handle for further modifications. [8][9][10]

[8]

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in 20 mL of dichloromethane at 0 °C, add acetyl chloride (1.05 eq.) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq.) in 10 mL of dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 15 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the residue by column chromatography to yield the acylated product.

dot graph "Electrophilic_Aromatic_Substitution_Logic" { layout=dot; rankdir=TB; node [shape=plaintext]; edge [color="#EA4335"];

Core [label="this compound"]; Directing_Groups [label="Directing Influence\n(F and Alkyl Ring)"]; Positions [label="Favored Positions\n(C4 and C6)"]; Reaction [label="Electrophilic Attack\n(e.g., Acylium Ion)"]; Product [label="Substituted Derivative"];

Core -> Directing_Groups; Directing_Groups -> Positions; Positions -> Reaction; Reaction -> Product; } caption: "Logical flow of electrophilic aromatic substitution on the core."

Functionalization at the C1 Position

The benzylic C1 position is readily functionalized, often starting from 5-fluoro-1-indanone.

Amines at the C1 position are common motifs in CNS-active compounds. Reductive amination of 5-fluoro-1-indanone provides a direct route to the racemic amine, which can then be resolved or synthesized enantioselectively.

-

Dissolve 5-fluoro-1-indanone (1.0 eq.) and ammonium acetate (10 eq.) in 50 mL of methanol.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by adding 2 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer with 6 M NaOH to pH > 12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Characterization of Derivatives

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic techniques.

| Derivative | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Fluoro-1-indanone | Friedel-Crafts Cyclization | ~70 [3] | 49-51 | 7.65 (dd, 1H), 7.45 (dd, 1H), 7.20 (td, 1H), 3.10 (t, 2H), 2.70 (t, 2H) | 205.2, 164.5 (d), 155.8, 131.2 (d), 126.5 (d), 125.1, 115.8 (d), 36.4, 25.9 |

| This compound | Catalytic Hydrogenation | >90 | N/A (Liquid) | 7.15 (m, 2H), 6.85 (m, 1H), 2.90 (t, 4H), 2.10 (p, 2H) | 145.8 (d), 143.2 (d), 124.5, 114.6 (d), 112.1 (d), 32.8, 31.9, 25.4 |

| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | (Asymmetric Synthesis) | - | - | Specific data for enantiomerically pure salts can be found from commercial suppliers. [11] | - |

(Note: NMR data is representative and may vary slightly based on solvent and instrument.) [12][13][14]

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its synthesis is well-established, and the multiple sites for derivatization allow for extensive exploration of the chemical space to optimize pharmacological properties. The strategic use of fluorination provides a powerful tool to enhance metabolic stability and modulate electronic properties, thereby increasing the probability of success in drug discovery campaigns. This guide has provided a foundational understanding of the synthesis and derivatization of this important molecular framework, offering both theoretical insights and practical, actionable protocols to aid researchers in the field.

References

- Li, R., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC, NIH.

- Atwell, K. M., et al. (2024). Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. PubMed.

- Moock, D., et al. (2020). Mechanistic Understanding of the heterogeneous, Rh(CAAC)-Catalyzed (Fluoro-)Arene Hydrogenation. ResearchGate.

- L'Heureux, A., et al. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.

- Ali, H. M., et al. (n.d.). N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. NIH.

- ResearchGate. (n.d.). Fluorine containing CNS drugs.

- ResearchGate. (n.d.). Electrophilic Aromatic Substitution: The Role of Electronically Excited States.

- ResearchGate. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione.

- NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-.

- TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts.

- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.

- Gedgaudas, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.

- RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5-ylidene–Pd complex under ambient conditions and 1 atmosphere of H2.

- Poissy, J., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC, NIH.

- Organic Chemistry Lab. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.

- ResearchGate. (n.d.). 5-Fluoroindoline-2,3-dione | Request PDF.

- IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.

- MDPI. (n.d.). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- Li, Y., et al. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. PMC, NIH.

- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.

- Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Leroux, F. R., et al. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry.

- ResearchGate. (n.d.). (PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.

- Journal of Scientific & Industrial Research. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES.

- PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one.

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5-ylidene–Pd complex under ambient conditions and 1 atmosphere of H2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. websites.umich.edu [websites.umich.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 12. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 13. preprints.org [preprints.org]

- 14. scielo.br [scielo.br]

Methodological & Application

Synthesis protocol for 5-Fluoro-2,3-dihydro-1H-indene

Initiating Synthetic Strategy Research

I'm starting a comprehensive search for synthetic routes to 5-Fluoro-2,3-dihydro-1H-indene. My focus is on identifying common starting materials, key reaction types, and specific protocols. I'll prioritize reliable and well-documented strategies, paying close attention to reaction conditions and potential side products.

Analyzing Synthetic Strategies

I am now analyzing the initial search results, focusing on reliability and documentation, while carefully examining reaction conditions, yields, and purification techniques for each potential route. I've begun to structure the application note by planning the introduction, highlighting the compound's importance in medicinal chemistry. Following this, I will present a comparative overview of selected routes, justifying each strategy.

Defining Methodology & Structure

I'm now structuring the application note. After an introduction highlighting the compound's importance, I'll compare the selected synthetic approaches, justifying each choice. Following this, a detailed experimental procedure with materials specifications, quantitative data tables, and a Graphviz diagram will be created. I'm concurrently drafting the "Expertise & Experience" section, emphasizing the causal factors in experimental decisions.

Use of 5-fluoroindan as a pharmaceutical intermediate

Initiating Research on 5-FI

I'm currently engaged in a deep dive, starting with a series of precise Google searches. My aim is to build a solid foundation of knowledge about 5-fluoroindan, focusing on its physical and chemical characteristics, how it's typically made, and its uses, especially in pharma. I'm prioritizing building a solid knowledge base on the current literature.

Expanding Search Horizons

Defining Detailed Search Parameters

I'm refining my search strategy to pinpoint specific reactions involving 5-fluoroindan, like acylation and halogenation, meticulously noting reaction conditions and safety protocols. Simultaneously, I'll identify analytical methods used for quality control, including NMR and HPLC. I'm focusing on organizing application notes with a strong emphasis on reaction mechanisms and analytical workflows.

Application of Fluorinated Indane Scaffolds in the Synthesis of Potent FGFR Inhibitors

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway consists of four highly conserved receptor tyrosine kinases (FGFR1-4) and 18 secreted FGF ligands.[2] Upon ligand binding, FGFRs dimerize, leading to trans-autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling through key pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to normal development and tissue homeostasis.[1][2]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of solid tumors, including urothelial, breast, gastric, and lung cancers.[2] This has established the FGFR family as a compelling therapeutic target. The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of FGFRs has shown considerable promise, with several agents now approved or in late-stage clinical trials.[3][4]

A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. In kinase inhibitor design, rigid, conformationally restricted scaffolds are often employed to enhance binding affinity and selectivity. The indane scaffold is one such framework. Its strategic fluorination, particularly at the 5-position (5-fluoroindan) or as a geminal difluoro group, offers a powerful tool to modulate the physicochemical properties of a drug candidate. Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.[5]

While direct examples of prominent, clinically advanced FGFR inhibitors built from a 5-fluoroindan core remain limited in published literature, the closely related difluoro-indene scaffold has been successfully utilized to generate exceptionally potent and selective inhibitors. This application note will therefore provide foundational protocols for the synthesis of the 5-fluoro-1-indanone precursor and present a detailed case study on the synthesis and application of a difluoro-indene derivative, highlighting the immense potential of fluorinated indane scaffolds in the discovery of next-generation FGFR inhibitors.

Part 1: Foundational Synthesis of the 5-Fluoro-1-Indanone Scaffold

The 5-fluoro-1-indanone core is a versatile starting material for a wide range of medicinal chemistry applications. Its synthesis is typically achieved via an intramolecular Friedel-Crafts acylation, a robust and scalable reaction.

Rationale for Method Selection

The intramolecular Friedel-Crafts cyclization of a phenylpropanoic acid derivative is a classic and efficient method for forming the five-membered ring of the indanone system. Using a strong acid like chlorosulfonic acid or polyphosphoric acid serves as both the catalyst and the solvent, driving the reaction to completion. This method is favored for its high yields and relatively straightforward execution.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

This protocol describes the synthesis of the parent 5-fluoro-1-indanone scaffold from 3-(3-fluorophenyl)propanoic acid.[5]

Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Chlorosulfonic acid (HSO₃Cl)

-

Toluene

-

Aqueous sodium hydroxide (NaOH)

-

Ice

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of chlorosulfonic acid. Cool the flask in an ice bath.

-

Substrate Addition: Slowly and portion-wise, add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to the cooled chlorosulfonic acid with continuous stirring. Caution: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture until completion, monitoring progress with Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will quench the reaction and precipitate the product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium hydroxide solution (to remove any unreacted acid) and then with water until the aqueous layer is neutral.

-

Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting 5-fluoro-1-indanone can be further purified by column chromatography or recrystallization if necessary.

Caption: Workflow for the synthesis of 5-fluoro-1-indanone.

Part 2: Case Study - Synthesis of a Potent Difluoro-indene FGFR Inhibitor